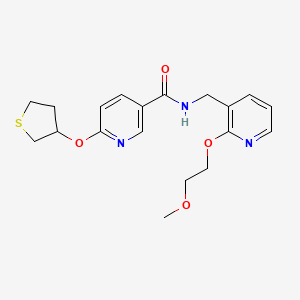
N-((2-(2-methoxyethoxy)pyridin-3-yl)methyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-(2-methoxyethoxy)pyridin-3-yl)methyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound N-((2-(2-methoxyethoxy)pyridin-3-yl)methyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, a derivative of nicotinamide, has garnered interest in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₁₈H₃₁N₃O₃S
- Molecular Weight : 357.54 g/mol
The compound features a pyridine ring substituted with a methoxyethoxy group and a tetrahydrothiophene moiety linked through an ether bond, which may influence its pharmacological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymes : The compound may inhibit specific enzymes such as histone deacetylases (HDACs), which play a crucial role in gene expression regulation.
- Reactive Oxygen Species (ROS) Production : Similar compounds have been shown to produce ROS, leading to apoptosis in cancer cells by disrupting mitochondrial function .
Anticancer Activity
Several studies have demonstrated the anticancer potential of compounds structurally related to this compound:
- Case Study 1 : A derivative exhibited significant cytotoxicity against human cancer cell lines, with IC₅₀ values ranging from 5 to 15 µM across various tumor types .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Derivative A | HeLa | 8.5 |
| Derivative B | MCF7 | 12.0 |
| N-(substituted pyridine) | A549 | 10.5 |
Anti-inflammatory Activity
Nicotinamide derivatives have been reported to possess anti-inflammatory properties by modulating cytokine release and inhibiting NF-kB signaling pathways. In vitro studies showed that the compound could reduce TNF-alpha levels in macrophage cultures by approximately 40% .
Antimicrobial Activity
Research on related compounds has indicated potential antimicrobial effects against various pathogens:
- Bacterial Inhibition : Compounds demonstrated activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 30 |
| Escherichia coli | 25 |
Propriétés
IUPAC Name |
N-[[2-(2-methoxyethoxy)pyridin-3-yl]methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-24-8-9-25-19-15(3-2-7-20-19)12-22-18(23)14-4-5-17(21-11-14)26-16-6-10-27-13-16/h2-5,7,11,16H,6,8-10,12-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDCTDFCYKPHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC=N1)CNC(=O)C2=CN=C(C=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














